molecular formula C23H27F3N2O3 B3723750 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione

Cat. No.: B3723750
M. Wt: 436.5 g/mol
InChI Key: GCXVKAIYOCCHDZ-UHFFFAOYSA-N
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Description

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione is a complex organic compound that incorporates elements of both indole and cyclohexane structures. This compound can be explored for its potential applications in various scientific fields due to its unique structure and reactivity. The presence of the indole moiety suggests possible biological activity, while the cyclohexane-1,3-dione structure offers reactive sites for chemical modifications.

Properties

IUPAC Name

2-[C-butyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]carbonimidoyl]-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O3/c1-3-4-6-19(22-20(29)7-5-8-21(22)30)27-12-11-16-14(2)28-18-10-9-15(13-17(16)18)31-23(24,25)26/h9-10,13,28-29H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXVKAIYOCCHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C)C3=C(CCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione can be complex and involves multiple steps:

  • Indole Derivative Formation: : Begin with the synthesis of 2-methyl-5-(trifluoromethoxy)-1H-indole from appropriate starting materials such as indole and trifluoromethylating agents.

  • Alkylation: : The indole derivative is then alkylated using appropriate alkylating agents to introduce the 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl group.

  • Formation of Pentylidene Cyclohexane-1,3-dione: : Cyclohexane-1,3-dione is treated with appropriate reagents to introduce the pentylidene group.

  • Coupling Reaction: : The final coupling between the alkylated indole derivative and the pentylidene cyclohexane-1,3-dione involves amination and formation of the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of such compounds typically involves scale-up processes and optimization of reaction conditions to ensure efficiency and yield. The choice of solvents, catalysts, and purification methods plays a crucial role. Often, flow chemistry techniques are utilized to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidation products.

  • Reduction: : Reduction reactions can be utilized to modify the carbonyl groups present in the cyclohexane-1,3-dione structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and KMnO₄ under appropriate conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

  • Substitution: : Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.

Major Products

  • Oxidation products might include various indole-quinones or N-oxides.

  • Reduction can yield different alcohols or amines depending on the site and extent of reduction.

  • Substitution products depend on the electrophile used and the position on the indole ring where substitution occurs.

Scientific Research Applications

  • Chemistry: : As a reagent for further synthesis or as a ligand in complex formation.

  • Biology: : Investigated for potential biological activities due to the indole structure, which is a common pharmacophore.

  • Medicine: : Potential therapeutic uses, particularly in modulating biological pathways.

  • Industry: : Used in the synthesis of more complex molecules or as a functional material in various applications.

Mechanism of Action

The biological or chemical effects of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione are mediated through interactions with specific molecular targets. The indole moiety allows for binding to biological receptors, potentially inhibiting or activating pathways involved in various physiological processes. The trifluoromethoxy group enhances the compound's lipophilicity, aiding in cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione

  • 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione

Unique Characteristics

  • The presence of the 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl group provides a unique balance of hydrophilic and lipophilic properties, making it distinct from other similar compounds.

  • The specific positioning of functional groups around the cyclohexane-1,3-dione and indole structures gives it unique reactivity profiles and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione
Reactant of Route 2
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione

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